molecular formula C7H6F2N2O2 B167445 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine CAS No. 1744-12-3

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine

Cat. No. B167445
CAS RN: 1744-12-3
M. Wt: 188.13 g/mol
InChI Key: CIEFLILRAGWNHE-UHFFFAOYSA-N
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Description

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .


Synthesis Analysis

The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine involves palladium-catalyzed approaches . The reactivity of 5-bromo-2,2-difluorobenzodioxole in direct arylation is also described .


Molecular Structure Analysis

The molecular formula of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is C7H6F2N2O2 . The molecular weight is 188.13 g/mol . The IUPAC name is 2,2-difluoro-1,3-benzodioxole-5,6-diamine .


Chemical Reactions Analysis

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine include a molecular weight of 188.13 g/mol , a topological polar surface area of 70.5 Ų , and a complexity of 195 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Applications

The compound 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is noted for its presence in important pharmaceutical compounds. One such example is Lumacaftor, a drug used in the treatment of cystic fibrosis. The difluorobenzo[d][1,3]dioxole unit in Lumacaftor plays a crucial role in its therapeutic efficacy .

Organic Synthesis Precursor

This compound serves as a precursor in various organic synthesis processes. It is instrumental in preparing other complex molecules which can have applications ranging from pharmaceuticals to agrochemicals. For instance, it is used to synthesize 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, which can further be utilized in creating active pharmaceutical ingredients .

Dyestuff Field

In the dyestuff industry, intermediates like 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine are valuable for the synthesis of complex dyes. These dyes are then used for coloring textiles and other materials .

Agrochemicals

As an intermediate, this compound finds its use in the development of agrochemicals. These chemicals include pesticides and fertilizers that are essential for crop protection and enhancement .

Research and Development

In scientific research, particularly in chemistry and materials science, this compound is used for studying various chemical reactions and properties due to its unique structure and reactivity .

Chemical Industry

The chemical industry utilizes such compounds as building blocks for synthesizing a wide range of chemicals used in different sectors including manufacturing, technology, and healthcare .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFLILRAGWNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine

CAS RN

1744-12-3
Record name 2,2-difluoro-2H-1,3-benzodioxole-5,6-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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